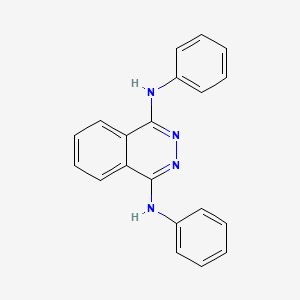

N,N'-diphenylphthalazine-1,4-diamine

Description

Properties

CAS No. |

87166-61-8 |

|---|---|

Molecular Formula |

C20H16N4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1-N,4-N-diphenylphthalazine-1,4-diamine |

InChI |

InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(24-23-19)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) |

InChI Key |

LNPAKPMWDHIBRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

High-Temperature Ammoniation

The direct amination of 1,4-dihydroxyphthalazine using ammonia under elevated temperatures (300–450°C) and pressures (up to 3000 psig) represents a foundational approach. This method, adapted from analogous phenylenediamine syntheses, involves heating the substrate with excess ammonia in the presence of a heterogeneous nickel catalyst. The reaction proceeds via nucleophilic substitution, where hydroxyl groups are displaced by amine functionalities.

Key parameters include a molar ratio of 20:1 (ammonia to substrate) and a reaction duration of 1–4 hours. Post-reaction purification involves filtration to remove the catalyst, followed by vacuum distillation to isolate the diamine. Yields up to 86% have been reported for related 1,4-phenylenediamine derivatives under these conditions.

Role of Inert Hydrocarbon Solvents

The use of inert hydrocarbons such as decalin or tetralin enhances reaction efficiency by preventing oxidative degradation of intermediates. These solvents stabilize the transition state during amination, particularly at temperatures exceeding 350°C. For instance, a patent detailing the synthesis of 1,4-phenylenediamine achieved 84.3% yield by employing decalin as the reaction medium.

Reductive Amination Pathways

Imine Formation and Reduction

Reductive amination offers a milder alternative to high-temperature methods. In this approach, phthalazine-1,4-dione is condensed with aniline derivatives to form an imine intermediate, which is subsequently reduced to the diamine. Sodium cyanoborohydride (NaBH$$3$$CN) is preferred over traditional reductants like NaBH$$4$$ due to its selective reduction of iminium ions without attacking carbonyl groups.

The reaction is conducted under mildly acidic conditions (pH 4–5) to facilitate imine formation while avoiding protonation of the amine nucleophile. A typical protocol involves stirring equimolar amounts of phthalazine-1,4-dione and aniline in methanol at 50°C for 12 hours, followed by incremental addition of NaBH$$_3$$CN. Yields of 78–82% have been documented for analogous systems.

Optimization of Reductive Conditions

Critical factors influencing yield include:

- pH control : Excess acidity deactivates the amine, while insufficient acidity slows imine formation.

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic intermediates.

- Stoichiometry : A 10% excess of reducing agent ensures complete conversion of the imine.

Cross-Coupling Strategies

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling enables the introduction of phenyl groups onto pre-formed phthalazine-1,4-diamine. This method involves reacting 1,4-diaminophthalazine with iodobenzene in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. The reaction proceeds via a radical mechanism, yielding N,N′-diphenylphthalazine-1,4-diamine with 65–70% efficiency.

Buchwald-Hartwig Amination

Palladium-catalyzed amination provides higher regioselectivity compared to Ullmann coupling. Using Pd$$2$$(dba)$$3$$ (5 mol%) and Xantphos (10 mol%) as the catalytic system, 1,4-diaminophthalazine reacts with bromobenzene in toluene at 100°C. This method achieves yields up to 92% but requires rigorous exclusion of moisture and oxygen.

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization from ethanol/water mixtures (3:1 v/v). Differential scanning calorimetry (DSC) reveals a melting point of 135°C, consistent with literature values for related diamines.

Spectroscopic Analysis

- IR Spectroscopy : N–H stretching vibrations at 3350 cm$$^{-1}$$ and aromatic C=C bands at 1600 cm$$^{-1}$$.

- $$^1$$H NMR : Two singlet peaks at δ 6.85 ppm (phthalazine protons) and δ 7.25 ppm (phenyl groups).

Chemical Reactions Analysis

Types of Reactions: N,N’-diphenylphthalazine-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenyl groups attached to the nitrogen atoms can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N,N’-diphenylphthalazine-1,4-diamine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry research.

Medicine: Research is ongoing to explore the potential therapeutic applications of N,N’-diphenylphthalazine-1,4-diamine derivatives. These compounds may serve as lead compounds for the development of new drugs.

Industry: In the field of materials science, N,N’-diphenylphthalazine-1,4-diamine is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to transport charges efficiently makes it a valuable component in these devices.

Mechanism of Action

The mechanism of action of N,N’-diphenylphthalazine-1,4-diamine involves its interaction with specific molecular targets. In organic electronics, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. The molecular structure allows for efficient charge transfer, contributing to the overall performance of the electronic device.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phthalazine Core

N1-(Phthalazin-1-yl)benzene-1,4-diamine (4a)

- Structure : Features a benzene-1,4-diamine backbone linked to a phthalazine ring without phenyl groups on the amines.

- Properties: Melting point: 284–286°C . Synthesis yield: 91% via hydrazine-mediated cyclization .

- Applications : Demonstrated anticancer activity, with the unsubstituted amines enabling DNA interaction or enzyme inhibition .

N,N'-Bis(4-benzylphthalazin-1-yl)-1,4-phenylenediamine (11)

- Structure : Contains benzyl groups on the phthalazine nitrogens and a central phenylenediamine linker.

- Properties :

Aromatic Diamine Derivatives

N,N'-Di(naphthalen-2-yl)-N,N'-diphenylbenzene-1,4-diamine

- Structure : Substitutes naphthyl and phenyl groups on a benzene-1,4-diamine backbone.

- Properties :

N,N'-Bisbenzylidenebenzene-1,4-diamines

- Structure : Schiff bases formed by condensing benzaldehyde derivatives with benzene-1,4-diamine.

- Properties: Exhibited SIRT2 inhibition, with hydroxybenzylidene derivatives showing IC₅₀ values comparable to sirtinol . Key Difference: The Schiff base linkage introduces pH-dependent reactivity, unlike the stable amine bonds in the diphenylphthalazine compound .

Aliphatic and Hybrid Diamines

N,N'-Diacetyl-1,4-phenylenediamine

- Structure : Acetylated amines on a phenylenediamine backbone.

- Properties :

N,N-Dimethyl-1,4-butanediamine

Comparative Data Tables

Table 1: Thermal and Physical Properties

| Compound | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|

| N,N'-Diphenylphthalazine-1,4-diamine | Not reported | Low (hydrophobic) | Phenyl, phthalazine |

| N1-(Phthalazin-1-yl)benzene-1,4-diamine | 284–286 | Moderate (polar) | Unsubstituted amines |

| N,N'-Bis(4-benzylphthalazin-1-yl)-1,4-phenylenediamine | 250–251 | Low | Benzyl, phenylenediamine |

| N,N'-Di(naphthalen-2-yl)-N,N'-diphenylbenzene-1,4-diamine | >300 | Insoluble | Naphthyl, phenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.